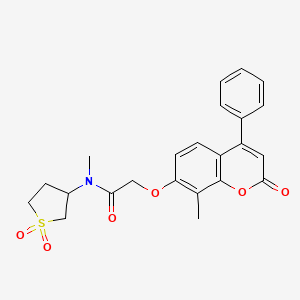![molecular formula C12H15BrN4OS B14955712 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B14955712.png)
2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and a bromine atom. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole rings, followed by their functionalization and coupling.
Imidazole Ring Synthesis: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Thiazole Ring Synthesis: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling and Functionalization: The imidazole and thiazole rings are then coupled through a series of reactions, including bromination and amide formation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole and thiazole rings.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine-substituted derivative.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide
- 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide
- 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-oxazole-4-carboxamide
Uniqueness
The uniqueness of 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and thiazole rings, along with the bromine atom, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H15BrN4OS |
|---|---|
Molekulargewicht |
343.25 g/mol |
IUPAC-Name |
2-bromo-N-[2-(1H-imidazol-5-yl)ethyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H15BrN4OS/c1-7(2)10-9(17-12(13)19-10)11(18)15-4-3-8-5-14-6-16-8/h5-7H,3-4H2,1-2H3,(H,14,16)(H,15,18) |
InChI-Schlüssel |
GBBPXFLJGPOSTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NCCC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14955636.png)
![Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B14955645.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14955649.png)
![methyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14955650.png)
![methyl N-[(6-chloro-1H-indol-1-yl)acetyl]-L-methioninate](/img/structure/B14955655.png)
![trans-N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B14955658.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B14955665.png)
![(4E)-5-(4-butoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B14955687.png)
![N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine](/img/structure/B14955706.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955716.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B14955735.png)
